Methyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining an imidazolidinone ring, a thiophene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Coupling with Benzoate Ester: The final step involves coupling the imidazolidinone-thiophene intermediate with methyl 4-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical reactions allows for the creation of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of Methyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds with active site residues, while the thiophene and benzoate moieties can participate in π-π stacking interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[2,5-dioxo-1-phenyl-3-(benzyl)imidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a benzyl group instead of a thiophene moiety.
Methyl 4-({[2,5-dioxo-1-phenyl-3-(furanyl)imidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene moiety in Methyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate imparts unique electronic properties, making it more suitable for applications requiring specific electronic interactions. Additionally, the combination of the imidazolidinone ring and the thiophene moiety provides a versatile platform for further functionalization and optimization for various applications.
Properties
Molecular Formula |
C24H21N3O5S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O5S/c1-32-23(30)16-9-11-17(12-10-16)25-21(28)14-20-22(29)27(18-6-3-2-4-7-18)24(31)26(20)15-19-8-5-13-33-19/h2-13,20H,14-15H2,1H3,(H,25,28) |
InChI Key |
VASRAZPRHIXTCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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